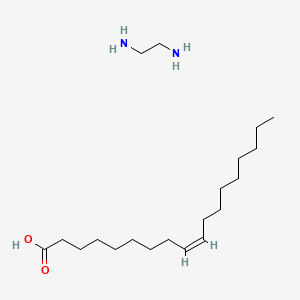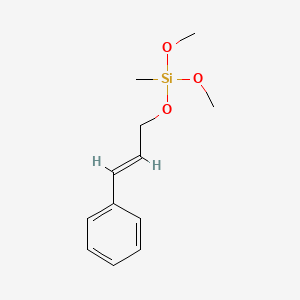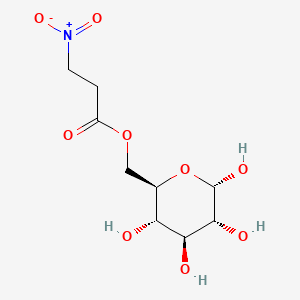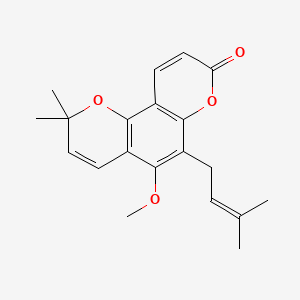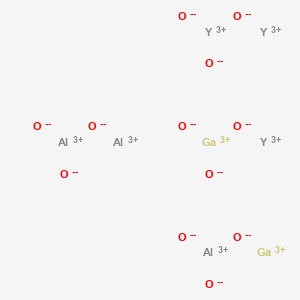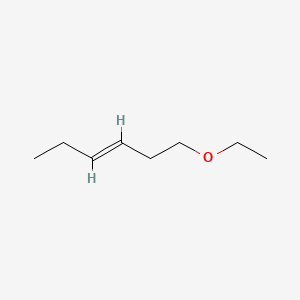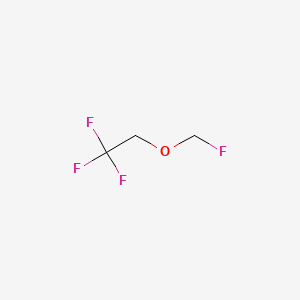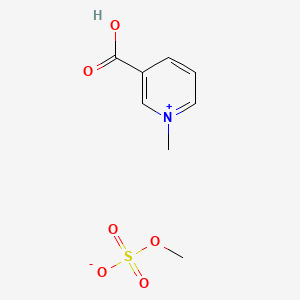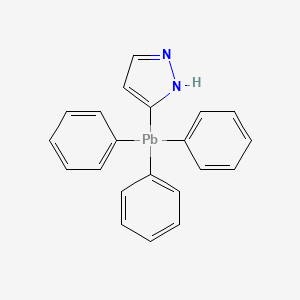
3-(Triphenylplumbyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triphenylplumbyl)-1H-pyrazole is an organometallic compound that features a lead atom bonded to a pyrazole ring. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and materials science. The presence of the triphenylplumbyl group introduces significant steric and electronic effects, making it a valuable subject for research in organometallic chemistry.
准备方法
合成路线和反应条件
3-(三苯基铅基)-1H-吡唑的合成通常涉及三苯基铅氯与吡唑衍生物的反应。一种常见的方法包括以下步骤:
三苯基铅氯的制备: 三苯基铅氯可以通过在适当溶剂的存在下使氯化铅与三苯基膦反应来合成。
3-(三苯基铅基)-1H-吡唑的形成: 然后在受控条件下,通常在诸如三乙胺之类的碱的存在下,将三苯基铅氯与吡唑衍生物反应,以产生所需的化合物。
工业生产方法
尽管 3-(三苯基铅基)-1H-吡唑的工业生产尚未得到广泛记录,但扩大实验室合成方法将涉及优化反应条件以确保高产率和纯度。这可能包括使用连续流反应器和先进的纯化技术。
化学反应分析
反应类型
3-(三苯基铅基)-1H-吡唑可以发生各种化学反应,包括:
氧化: 可以使用氧化剂将铅中心氧化到更高的氧化态。
还原: 可以进行还原反应以将铅中心转化为较低的氧化态。
取代: 在适当的条件下,可以用其他官能团取代三苯基铅基团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或氢化锂铝等还原剂。
取代: 取代反应通常需要催化剂或强碱的存在以促进官能团的交换。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生铅(IV)化合物,而还原可能会产生铅(II)衍生物。
科学研究应用
3-(三苯基铅基)-1H-吡唑在科学研究中有多种应用,包括:
化学: 它被用作合成其他有机金属化合物的先驱,以及各种有机反应中的催化剂。
生物学: 由于其独特的结构特性,正在进行研究以探索其作为生物探针的潜力。
医药: 虽然在医药中没有得到广泛应用,但其衍生物正在研究中,以期获得潜在的治疗应用。
作用机制
3-(三苯基铅基)-1H-吡唑的作用机制涉及其与各种分子靶标的相互作用。铅中心可以与不同的配体配位,影响化合物的反应性和稳定性。三苯基铅基团的电子效应也对其化学行为起着重要作用,影响其反应的途径和结果。
相似化合物的比较
类似化合物
3-(三苯基锡基)-1H-吡唑: 结构类似,但含有锡原子而不是铅原子。
3-(三苯基锗基)-1H-吡唑: 含有锗原子而不是铅原子。
3-(三苯基硅基)-1H-吡唑: 含有硅原子而不是铅原子。
独特性
3-(三苯基铅基)-1H-吡唑的独特之处在于铅原子的存在,与锡、锗和硅类似物相比,它赋予了独特的电子和位阻特性
属性
CAS 编号 |
51105-45-4 |
|---|---|
分子式 |
C21H18N2Pb |
分子量 |
505 g/mol |
IUPAC 名称 |
triphenyl(1H-pyrazol-5-yl)plumbane |
InChI |
InChI=1S/3C6H5.C3H3N2.Pb/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-2H,(H,4,5); |
InChI 键 |
UQHCYQRUUQBPAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


